molecular formula C12H23NO3 B13522391 tert-Butyl (((1S,2S)-2-hydroxycyclohexyl)methyl)carbamate

tert-Butyl (((1S,2S)-2-hydroxycyclohexyl)methyl)carbamate

Katalognummer: B13522391
Molekulargewicht: 229.32 g/mol
InChI-Schlüssel: MAONMXZZIKVZBB-UWVGGRQHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclohexyl]methyl}carbamate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a tert-butyl group, a hydroxycyclohexyl moiety, and a carbamate functional group.

Vorbereitungsmethoden

The synthesis of rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclohexyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxycyclohexyl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclohexyl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, lithium aluminum hydride can reduce the carbamate group to an amine.

    Substitution: The hydroxy group can participate in substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.

Wissenschaftliche Forschungsanwendungen

rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclohexyl]methyl}carbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclohexyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can be exploited in the design of enzyme inhibitors for therapeutic purposes .

Vergleich Mit ähnlichen Verbindungen

rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclohexyl]methyl}carbamate can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C12H23NO3

Molekulargewicht

229.32 g/mol

IUPAC-Name

tert-butyl N-[[(1S,2S)-2-hydroxycyclohexyl]methyl]carbamate

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-9-6-4-5-7-10(9)14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10-/m0/s1

InChI-Schlüssel

MAONMXZZIKVZBB-UWVGGRQHSA-N

Isomerische SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCCC[C@@H]1O

Kanonische SMILES

CC(C)(C)OC(=O)NCC1CCCCC1O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.